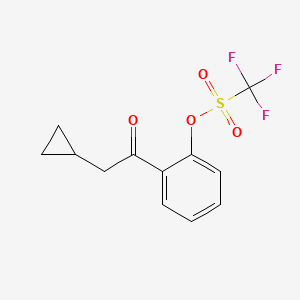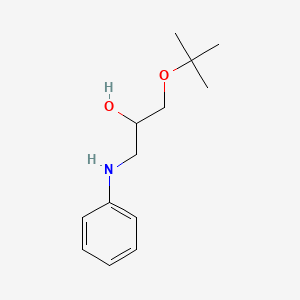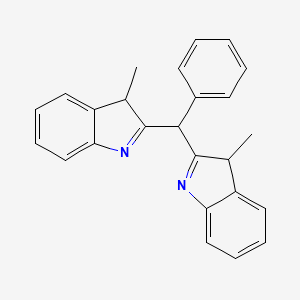![molecular formula C14H14O4 B12586740 2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- CAS No. 649559-20-6](/img/structure/B12586740.png)
2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of a benzopyran core structure with a 7-[(4-oxopentyl)oxy] substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- typically involves the reaction of a benzopyran derivative with a suitable reagent to introduce the 7-[(4-oxopentyl)oxy] group. One common method is the Knoevenagel condensation followed by intramolecular transesterification. This reaction can be catalyzed by alkaline protease from Bacillus licheniformis, which provides an efficient and selective route to the desired product .
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of biocatalysts, such as alkaline protease, can be advantageous for industrial production due to their selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the 7-[(4-oxopentyl)oxy] group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-: Known for its fluorescent properties and used in various applications.
2H-1-Benzopyran-2-one, 7-methoxy-:
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): A well-known coumarin derivative with various biological activities.
Uniqueness
2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]- is unique due to its specific substituent at the 7-position, which imparts distinct chemical and biological properties
Properties
CAS No. |
649559-20-6 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
7-(4-oxopentoxy)chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-10(15)3-2-8-17-12-6-4-11-5-7-14(16)18-13(11)9-12/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
FUMDDQZLXYEEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12586690.png)
![n-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12586693.png)

![Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]-](/img/structure/B12586700.png)

![4,7-Benzothiazoledione, 6-[(3-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12586707.png)
![Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B12586718.png)
![1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene](/img/structure/B12586720.png)

![Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-](/img/structure/B12586743.png)


